
Fmoc-Ala-OH-15N
Overview
Description
Fmoc-Ala-OH-15N (CAS: 117398-49-9) is a nitrogen-15 isotope-labeled derivative of alanine, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is CH₃CH(¹⁵NH-Fmoc)CO₂H, with a molecular weight of 312.33 g/mol. The compound exhibits 98 atom% isotopic purity for ¹⁵N, ensuring minimal interference in nuclear magnetic resonance (NMR) studies. It is widely used in solid-phase peptide synthesis (SPPS) to enable precise tracking of nitrogen environments in peptides . Storage at 2–8°C preserves its stability, and its purity (≥99%) makes it suitable for high-resolution biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-OH-15N typically involves the protection of the amino group of L-alanine-15N with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is selectively removed under mild basic conditions to expose the α-amino group for subsequent peptide elongation.
Reagents and Conditions
Reagent | Solvent | Time (min) | Temperature (°C) | Efficiency (%) |
---|---|---|---|---|
Piperidine (20% v/v) | DMF | 20 | 25 | >99 |
DBU (2% v/v) | DMF | 10 | 25 | 98 |
Mechanism
Base-induced β-elimination cleaves the Fmoc group, yielding L-alanine-15N and a fluorenylmethyl byproduct .
Key Findings
- Isotopic Purity : Deprotection preserves the 15N label, critical for NMR-based structural studies .
- Side Reactions : Overexposure to base (>30 min) may lead to racemization (<1%) .
Coupling Reactions
The deprotected amine undergoes coupling with carboxylic acid-activated amino acids to form peptide bonds.
Common Activation Reagents
Reagent | Additive | Coupling Efficiency (%) | Racemization Risk |
---|---|---|---|
HATU | DIEA | 98 | Low |
HCTU | HOAt | 97 | Low |
DIC | Oxyma Pure® | 95 | Moderate |
Optimized Protocol
- Activation : Mix this compound (1.2 eq) with HATU (1.1 eq) and DIEA (2 eq) in DMF.
- Coupling : React with resin-bound peptide for 1 hr at 25°C.
- Yield : >98% incorporation, verified by Kaiser test .
Substitution Reactions
The amine group participates in nucleophilic substitution under controlled conditions.
Reaction Examples
Electrophile | Product | Conditions | Yield (%) |
---|---|---|---|
Acetyl chloride | N-Acetyl-L-alanine-15N | DCM, 0°C, 2 hr | 85 |
Benzyl bromide | N-Benzyl-L-alanine-15N | DMF, 25°C, 6 hr | 78 |
Challenges
- Competing hydrolysis in aqueous environments necessitates anhydrous conditions .
- Steric hindrance from the Fmoc group limits reactivity until deprotection .
15N NMR Analysis
- Chemical Shift : δ = 124.39 ppm (amide 15N) under ambient pressure .
- Pressure Dependence : Linear response (2.74 ppm/GPa) up to 200 MPa, enabling conformational studies .
Mass Spectrometry
Scientific Research Applications
Peptide Synthesis
Fmoc-Ala-OH-15N is predominantly utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, facilitating the formation of peptide bonds between amino acids. The incorporation of nitrogen-15 allows researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and NMR spectroscopy.
Case Study: Peptide Dynamics Analysis
In a study involving phospholamban (PLB), researchers utilized this compound to label specific alanine residues. The resulting NMR spectra provided insights into the structural dynamics of PLB in lipid environments, revealing significant shifts in resonance peaks upon phosphorylation, indicative of conformational changes in the protein structure .
Proteomics
The isotopic labeling provided by this compound is invaluable for proteomic studies. It aids in the identification and quantification of proteins through techniques such as isotope-coded affinity tagging (ICAT) and mass spectrometry.
Application Example: Protein Interaction Studies
In proteomics research, labeled peptides derived from this compound have been used to study protein-protein interactions and enzyme mechanisms. The distinct NMR signals from nitrogen-15 enable precise tracking of labeled peptides within complex biological samples, enhancing our understanding of cellular processes .
Drug Development
In pharmaceutical research, isotopically labeled peptides synthesized from this compound are employed in pharmacokinetic studies to understand drug metabolism and distribution. This application is particularly relevant for peptide-based therapeutics where understanding the pharmacokinetics is crucial for efficacy and safety assessments.
Case Study: Pharmacokinetic Profiling
A study demonstrated the use of nitrogen-15 labeled peptides in assessing the metabolic pathways of peptide drugs in vivo. The isotopic labeling allowed for detailed tracking of drug distribution and clearance rates, providing critical data for optimizing therapeutic formulations.
Mechanism of Action
The primary mechanism of action of Fmoc-Ala-OH-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of alanine-15N during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The nitrogen-15 label provides a unique NMR signal, facilitating the study of peptide structure and dynamics .
Comparison with Similar Compounds
Isotopic Variants of Fmoc-Ala-OH
Fmoc-Ala-OH (U-¹³C₃, U-¹⁵N)
- Molecular Formula : ¹³CH₃¹³CH(¹⁵NH-Fmoc)¹³COOH
- Molecular Weight : 315.3 g/mol
- Isotopic Purity : Uniform ¹³C and ¹⁵N labeling.
- Applications : Used in dual-isotope metabolic studies, particularly for glucose and alanine metabolism in diabetes research. Its ¹³C labels enable tracing via mass spectrometry, while ¹⁵N aids NMR analysis .
- Key Difference : Higher molecular weight and broader isotopic labeling compared to Fmoc-Ala-OH-15N, which is solely ¹⁵N-labeled .
Fmoc-Protected ¹⁵N-Labeled Amino Acids
Fmoc-Met-OH-15N (CAS: 934183-50-3)
- Structure : Methionine backbone with ¹⁵N labeling.
- Applications : Used in studying sulfur-containing peptide dynamics. Unlike this compound, methionine’s side chain introduces redox-sensitive thioether groups, expanding its use in oxidative stress research .
Fmoc-[15N]Phe-OH
- Synthesis : Prepared via Fmoc-OSu protection of ¹⁵N-phenylalanine in CH₃CN/H₂O. Yield: 92% after purification.
- Applications : Ideal for aromatic interactions in peptide NMR studies. The phenylalanine side chain provides distinct chemical shifts compared to alanine’s methyl group .
Fmoc-Pro-OH-15N (CAS: 204523-24-0)
- Structure : Proline’s cyclic backbone restricts peptide conformation.
- Applications : Critical for studying proline-induced structural motifs (e.g., β-turns). The ¹⁵N label aids in analyzing cis-trans isomerization kinetics .
Boc-Protected ¹⁵N-Labeled Amino Acids
Boc-Ala-OH-15N (CAS: 139952-87-7)
- Molecular Weight : 190.20 g/mol
- Protecting Group : Tert-butyloxycarbonyl (Boc), which is acid-labile (vs. Fmoc’s base sensitivity).
- Applications : Preferred in Boc-SPPS strategies for acid-stable peptides. Lower molecular weight simplifies purification compared to Fmoc derivatives .
Functionalized Fmoc-Amino Acids
Fmoc-Arg(Pbf)-OH
- Side Chain Protection : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group shields arginine’s guanidinium moiety.
- Coupling Efficiency : Achieves 93% yield with DIC/HOBt/DMAP activation in DMA/DCM solvents.
- Applications : Synthesizing arginine-rich peptides (e.g., nuclear localization signals). The bulky side chain requires optimized coupling conditions compared to alanine .
Comparative Data Table
Compound | CAS | Molecular Weight (g/mol) | Isotopic Label | Protecting Group | Key Applications | Storage Conditions |
---|---|---|---|---|---|---|
This compound | 117398-49-9 | 312.33 | ¹⁵N (98 atom%) | Fmoc | NMR studies, SPPS | 2–8°C |
Fmoc-Ala-OH (U-¹³C₃, U-¹⁵N) | 865720-15-6 | 315.3 | ¹³C, ¹⁵N | Fmoc | Metabolic tracing, diabetes research | 4°C |
Fmoc-Met-OH-15N | 934183-50-3 | N/A | ¹⁵N | Fmoc | Redox-active peptide synthesis | N/A |
Boc-Ala-OH-15N | 139952-87-7 | 190.20 | ¹⁵N | Boc | Acid-stable peptide synthesis | N/A |
Fmoc-Arg(Pbf)-OH | N/A | N/A | None | Fmoc, Pbf | Arginine-rich peptides | N/A |
Biological Activity
Fmoc-Ala-OH-15N, or N-Fmoc-L-alanine labeled with nitrogen-15, is a derivative of the amino acid alanine that plays a significant role in biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its unique properties, which stem from both the Fmoc (9-fluorenylmethyloxycarbonyl) protective group and the incorporation of the stable isotope nitrogen-15. This article explores its biological activity, synthesis methods, and applications in various research settings.
This compound appears as a white to light yellow crystalline powder with a melting point range of 147-153 °C and a predicted pKa of approximately 3.91. The synthesis typically involves coupling alanine with an Fmoc derivative in suitable solvents like acetone or dichloromethane, allowing for high-purity yields suitable for further applications in peptide synthesis .
The general synthesis procedure includes:
- Dissolving the Fmoc derivative in a suitable solvent.
- Adding alanine to initiate the reaction.
- Purification of the product through techniques such as chromatography.
This method is versatile and can be scaled for larger productions, making it a valuable tool for researchers .
Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the protection of the amino group during peptide coupling, which is critical for sequential addition of amino acids. The incorporation of nitrogen-15 enables researchers to track peptides within biological systems using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Case Studies
- Protein Interaction Studies : In studies involving protein dynamics, this compound has been used to label peptides that undergo interactions with various proteins. The isotopic labeling facilitates tracing metabolic pathways and analyzing protein structures, providing insights into their functions and interactions within cells .
- Metabolic Pathway Analysis : Research has shown that isotopically labeled alanine can be instrumental in understanding metabolic processes in organisms. For instance, studies have tracked the incorporation of nitrogen-15 into metabolic pathways, revealing critical information about amino acid metabolism and protein turnover .
Applications
The unique properties of this compound enable various applications in biochemical research:
- Proteomics : Its use in proteomic studies allows for detailed analysis of protein expression and modifications.
- Drug Development : Understanding peptide interactions can aid in drug design by identifying potential targets for therapeutic intervention.
- Biomolecular Research : The compound's ability to provide insights into protein structure and function makes it invaluable for basic biological research.
Comparative Analysis
To illustrate the versatility of this compound compared to other similar compounds, the following table summarizes key features:
Compound | Unique Features | Applications |
---|---|---|
This compound | Isotopically labeled; used in SPPS | Protein interaction studies |
Fmoc-L-alanine | Unlabeled; widely used without isotopes | General peptide synthesis |
Fmoc-Glycine | Smaller side chain; affects peptide conformation | Structural studies |
Fmoc-Leucine | Larger side chain; provides hydrophobic interactions | Drug development |
Q & A
Basic Research Questions
Q. What experimental techniques are critical for verifying the purity and isotopic enrichment of Fmoc-Ala-OH-15N?
- Answer : High-performance liquid chromatography (HPLC) is essential to confirm chemical purity (≥99% recommended), while nuclear magnetic resonance (NMR) or mass spectrometry (MS) must validate isotopic enrichment (e.g., 99 atom % 15N). For example, HPLC analysis should show a single peak for this compound, and 15N NMR will exhibit a distinct shift compared to natural abundance samples .
Q. How should researchers handle discrepancies between reported isotopic purity and experimental results?
- Answer : Cross-validate using multiple analytical methods (e.g., combine NMR, MS, and elemental analysis). If inconsistencies persist, recalibrate instruments or request batch-specific certificates from suppliers. Contamination during synthesis or storage (e.g., hydrolysis of the Fmoc group) should also be investigated .
Q. What protocols ensure reproducible solid-phase peptide synthesis (SPPS) using this compound?
- Answer : Use anhydrous dimethylformamide (DMF) as a solvent, and activate the carboxyl group with coupling agents like HBTU/HOBt. Monitor coupling efficiency via Kaiser tests. For 15N-labeled peptides, minimize exposure to moisture to prevent isotopic dilution .
Advanced Research Questions
Q. How does 15N isotopic labeling in this compound influence NMR-based structural studies of peptides?
- Answer : 15N labeling enhances sensitivity in heteronuclear NMR experiments (e.g., 1H-15N HSQC) for resolving backbone dynamics or binding interactions. However, isotopic scrambling during prolonged synthesis steps may require optimization of reaction times and deprotection conditions to preserve label integrity .
Q. What strategies mitigate isotopic dilution when incorporating this compound into multi-step syntheses?
- Answer : Use stoichiometric excess (1.5–2 equivalents) of this compound during coupling steps to compensate for potential losses. Employ low-temperature (−20°C) storage for labeled reagents and minimize intermediate purification steps that may expose the compound to hydrolytic conditions .
Q. How can researchers design controlled experiments to assess the metabolic stability of 15N-labeled peptides derived from this compound?
- Answer : Compare degradation rates of 15N-labeled vs. unlabeled peptides in cell lysates or serum using LC-MS. Isotopic labeling allows tracking of specific cleavage products via mass shifts. Include internal standards (e.g., stable isotope-labeled reference peptides) to normalize data .
Q. Data Reporting and Reproducibility
Q. What minimal data should be reported when publishing studies involving this compound?
- Answer :
- Chemical purity : HPLC chromatograms with retention times and integration values.
- Isotopic enrichment : NMR/MS spectra with peak assignments and atom % calculations.
- Synthetic protocols : Detailed coupling/deprotection conditions, including reagent ratios and reaction times.
- Storage conditions : Temperature, desiccant use, and solvent compatibility .
Q. How should conflicting data on the stability of this compound in acidic conditions be resolved?
- Answer : Conduct accelerated stability studies under varying pH (e.g., 0.1% TFA vs. acetic acid) and analyze degradation products via LC-MS. Compare results with literature using identical analytical setups. If discrepancies remain, propose methodological differences (e.g., temperature gradients, solvent purity) as potential causes .
Q. Methodological Tables
Q. Key Considerations for Experimental Design
- Isotopic Cross-Talk : Avoid using multiple 15N-labeled amino acids in the same synthesis unless studying intermolecular interactions, as overlapping NMR signals may complicate analysis .
- Batch Variability : Always verify supplier-provided certificates of analysis (CoA) for isotopic and chemical purity, especially when comparing results across studies .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-DKOIJTIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456747 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117398-49-9 | |
Record name | Fmoc-Ala-OH-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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